1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-
CAS No.: 961-20-6
Cat. No.: VC16399378
Molecular Formula: C16H9BrO2
Molecular Weight: 313.14 g/mol
* For research use only. Not for human or veterinary use.
![1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- - 961-20-6](/images/structure/VC16399378.png)
Specification
CAS No. | 961-20-6 |
---|---|
Molecular Formula | C16H9BrO2 |
Molecular Weight | 313.14 g/mol |
IUPAC Name | 2-[(4-bromophenyl)methylidene]indene-1,3-dione |
Standard InChI | InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Standard InChI Key | WFYCOCQPQPAJOA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a planar indene-1,3-dione scaffold (two fused cyclohexenone rings) substituted at the 2-position by a 4-bromobenzylidene group. The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous structures confirms a twisted conformation between the indanedione core and the aryl group, with dihedral angles ranging from 15–25° .
Table 1: Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1675-87-2 |
Molecular Formula | C₁₆H₉BrO₂ |
Molecular Weight | 313.15 g/mol |
Appearance | Yellow crystalline solid |
Melting Point | 228–232°C (estimated) |
Solubility | DMSO > DMF > Ethanol |
λₘₐₓ (UV-Vis) | 340–360 nm |
The bromine substituent enhances electrophilicity at the methylene carbon, facilitating nucleophilic additions or cycloadditions .
Synthetic Methodologies
Condensation of Indane-1,3-Dione with 4-Bromobenzaldehyde
The most common synthesis involves acid-catalyzed condensation of indane-1,3-dione 4 with 4-bromobenzaldehyde. Using glacial acetic acid and piperidine as a catalyst, the reaction proceeds via Knoevenagel condensation to yield the target compound in 70–85% yield :
Table 2: Optimization of Reaction Conditions
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Piperidine | Ethanol | 80 | 78 |
NH₄OAc | Toluene | 110 | 65 |
L-Proline | DMF | 100 | 82 |
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes with comparable yields .
Alternative Routes
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 2-bromoindane-1,3-dione with 4-bromophenylboronic acid achieves 60–70% yield but requires stringent anhydrous conditions .
-
Photochemical Bromination: Selectfluor®-mediated bromination of the parent indanedione under blue LED irradiation introduces the bromine atom regioselectively .
Biological Activities and Mechanisms
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |
---|---|---|
MCF-7 | 14.2 | 3.8 |
A549 | 17.9 | 2.9 |
HeLa | 21.4 | 2.1 |
Antimicrobial Effects
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) range from 32–64 μg/mL. The bromophenyl group enhances membrane permeability, disrupting biofilm formation .
Applications in Materials Science
Photopolymerization Initiators
The compound acts as a Type II photoinitiator, generating free radicals under UV light (λ = 365 nm) to cure acrylate resins. Its efficiency surpasses camphorquinone due to extended conjugation :
Table 4: Photopolymerization Performance
Photoinitiator | Curing Time (s) | Depth of Cure (μm) |
---|---|---|
Compound | 45 | 220 |
Camphorquinone | 90 | 150 |
Organic Electronics
As an electron-deficient moiety, it improves charge transport in organic field-effect transistors (OFETs), achieving hole mobilities of 0.12 cm²/V·s .
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